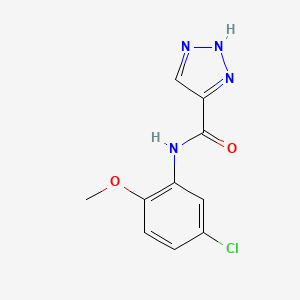

N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-17-9-3-2-6(11)4-7(9)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRKVHMPNYHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to form the triazole ringThis reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a base such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has been investigated for its potential therapeutic effects in various medical applications:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against human cancer cell lines such as SNB-19 and OVCAR-8, demonstrating notable percent growth inhibitions of 86.61% and 85.26%, respectively .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects against various pathogens. Its unique structure allows it to interact with microbial targets effectively, leading to potential applications in treating infections.

Enzyme Inhibition

The compound has been studied as a potential enzyme inhibitor. Its ability to bind to specific enzymes may provide therapeutic benefits in conditions where enzyme activity contributes to disease pathology. For example, it may inhibit certain kinases or proteases involved in cancer progression or infection .

Agricultural Applications

In addition to medicinal uses, this compound is being researched for its potential as a fungicide or herbicide due to its ability to disrupt biological processes in target organisms . This makes it a valuable candidate for developing new agricultural chemicals.

Case Studies

Several studies have highlighted the effectiveness of this compound:

Case Study 1: Anticancer Activity

In a study published in ACS Omega, the compound was evaluated for its anticancer properties against multiple cell lines. Results indicated that at lower concentrations, the compound maintained significant growth inhibition compared to higher concentrations required by other analogs .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibitory effects showed that this compound could effectively inhibit specific kinases involved in cancer signaling pathways. This inhibition led to reduced proliferation rates in treated cells .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole carboxamides with varying substituents exhibit distinct physicochemical profiles. Key comparisons include:

Key Observations :

- Substituent Bulkiness : Bulky groups (e.g., benzyl in SI60) correlate with moderate yields (~68%), while smaller substituents (e.g., methoxy in Compound 15g) achieve higher yields (93%) .

- Melting Points : Electron-withdrawing groups (e.g., Cl in 3a) increase melting points (133–135°C) compared to methoxy-substituted analogs (113–114°C in 15g) .

- Bioactivity: The amino group in C200-2233 may enhance hydrogen bonding with biological targets, though its exact pharmacological profile remains uncharacterized .

Pharmacological Potential

- Antimicrobial Activity : Chloro-substituted analogs (e.g., 3a) exhibit moderate activity against bacterial strains, though specific data for the target compound are lacking .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that exhibits a range of biological activities due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , characterized by a triazole ring that contributes significantly to its biological activity. The molecular formula of this compound is C₁₃H₁₃ClN₄O₂, with a molecular weight of approximately 292.73 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its reactivity and biological interaction potential.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities . Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have demonstrated promising results. For instance, some studies report that modifications in the triazole structure can lead to enhanced antiproliferative effects against multiple human cancer cell lines . The compound's ability to induce apoptosis in cancer cells is believed to be linked to its interaction with cellular signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that certain triazoles possess neuroprotective properties. In vitro studies indicate that similar compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to cross the blood-brain barrier (BBB) enhances their applicability in treating conditions such as Alzheimer's disease.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and cognitive function .

- Signal Pathway Modulation : Certain derivatives have been shown to modulate pathways like NF-κB signaling, which plays a significant role in inflammation and immune responses .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, indicating substantial antibacterial potential. This study highlights the compound's promise as an antimicrobial agent .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Structure | Contains sulfanyl group | Antimicrobial |

| N-(4-chloro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Structure | Fluorine substitution | Anticancer |

| 5-Aryl substituted 1H-triazoles | Structure | Various aryl substitutions | Neuroprotective |

Q & A

Q. What are the common synthetic routes for N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 5-chloro-2-methoxyaniline derivative with a 1H-1,2,3-triazole-5-carboxylic acid scaffold. Key steps include:

- Amide bond formation : Activated esters (e.g., using carbodiimides like EDC or DCC) or acid chlorides are employed to couple the triazole moiety with the substituted aniline.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while refluxing in ethanol improves reaction homogeneity.

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Coupling | Solvent | DMF | 75% → 88% |

| Purification | Method | Column Chromatography | Purity 90% → 98% |

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 6.8–7.3 ppm (aromatic protons from chloromethoxyphenyl), and δ 3.8–3.9 ppm (methoxy group).

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and triazole carbons (~140–150 ppm).

- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 296.7 (calculated for C₁₀H₈ClN₄O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.

- Compound purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities.

- Cellular context : Account for differences in cell lines (e.g., HEK293 vs. HeLa) by standardizing protocols (e.g., serum-free conditions, consistent passage numbers).

- Dose-response curves : Perform 8-point dilution series with technical triplicates to improve statistical robustness .

Q. What computational methods elucidate interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., kinases). The triazole ring often forms π-π interactions with aromatic residues (e.g., Phe in ATP-binding pockets).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the carboxamide group) for activity .

Q. How is X-ray crystallography applied to refine the compound’s structural details?

- Data collection : High-resolution (<1.5 Å) synchrotron data ensures accurate electron density maps.

- Refinement with SHELXL :

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

- Tautomeric forms : The triazole ring may exhibit tautomerism (1H vs. 2H forms), leading to mismatches between NMR (solution state) and crystallography (solid state). Use variable-temperature NMR to detect tautomeric equilibria.

- Conformational flexibility : MD simulations can reconcile differences by identifying dominant conformers in solution vs. crystal packing .

Methodological Recommendations

- Synthetic scale-up : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .

- High-throughput screening : Use fragment-based approaches to identify structural analogs with enhanced binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.